![molecular formula C8H9F3N2O2 B2897904 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid CAS No. 1542128-92-6](/img/structure/B2897904.png)

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

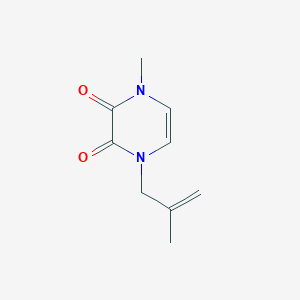

“2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . It is part of a larger family of organic compounds containing fluorine, which have found applications in various fields such as agrochemical, pharmaceutical, and functional materials . The compound’s IUPAC name is 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid .

Synthesis Analysis

The synthesis of TFMP derivatives, including “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid”, involves various methods . For instance, a palladium-catalyzed carbonylation reaction has been used to obtain a methylamide analogue . Additionally, a Sonogashira reaction between an aryl bromide and trimethylsilylacetylene resulted in a TMS-protected alkyne, which was then reacted with fluoroethylazide in a copper-catalyzed 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” includes a pyrazole ring with two adjacent nitrogen atoms . The compound also contains a trifluoromethyl group, which is a subgroup of fluorinated compounds . The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .Chemical Reactions Analysis

The chemical reactions involving “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” include a Pd-catalyzed coupling reaction and a copper-catalyzed 1,3-dipolar cycloaddition . These reactions are part of the synthesis process of the compound .Scientific Research Applications

Chemical Reactivity and Synthesis

Compounds containing trifluoromethylpyrazole groups are highlighted for their utility in chemical synthesis, serving as building blocks for developing heterocyclic compounds. These molecules can participate in reactions leading to the creation of diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, and spiropyridines, showcasing their versatile reactivity and application in constructing complex molecular architectures for potential therapeutic agents (Gomaa & Ali, 2020). Furthermore, the ability of such compounds to undergo Knoevenagel condensation, a reaction integral to generating biologically active molecules, indicates their significant role in medicinal chemistry for developing new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Biological Activities

The trifluoromethylpyrazole moiety is associated with a broad range of biological activities, including anti-inflammatory and antibacterial properties. Studies have emphasized the importance of the position of the trifluoromethyl group on the pyrazole nucleus, particularly at the 3- or 5-positions, in modulating the activity profile of these compounds. This structural feature underlines the potential of trifluoromethylpyrazoles in the development of novel anti-inflammatory and antibacterial agents with minimal side effects, providing a promising avenue for therapeutic exploration (Kaur, Kumar, & Gupta, 2015).

Environmental Impact

The environmental fate and behavior of related compounds, such as parabens which share functional groups with the subject compound, have been scrutinized for their persistence and potential endocrine-disrupting effects. While not directly related to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid, research on parabens provides insight into the environmental implications of synthetic chemicals with similar functional groups. These studies highlight the ubiquity of such compounds in aquatic environments, stemming from their widespread use in consumer products and the consequent continuous introduction into the environment, emphasizing the need for understanding the environmental impact of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Future Directions

properties

IUPAC Name |

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-12-13(2)6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFGXKHNYRKRNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N(N=C1)C)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)

![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)

amine dihydrochloride](/img/structure/B2897827.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)